Esculentin-2Rb
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GIFSLVKGVAKLAGKTLAKEGGKFGLELAMCKIAKQC |
Origin of Product |
United States |
Isolation and Purification Methodologies for Esculentin 2rb
Collection of Skin Secretions
The primary source for the isolation of Esculentin-2Rb and other related peptides is the skin secretion of amphibians, particularly frogs of the Ranidae family. mdpi.com These secretions are a complex mixture of various bioactive compounds, including a wide array of peptides that form the frog's first line of defense against pathogens. mdpi.commdpi.com
To obtain these secretions for research purposes, non-invasive or minimally invasive techniques are predominantly used. mdpi.com A widely employed and ethically approved method is mild electrical stimulation of the dorsal skin surface. bioscientifica.com This technique triggers the release of the contents of the granular glands, where the peptides are stored, without causing significant distress or harm to the animal. mdpi.com Another method involves the use of pharmacological agents like norepinephrine, which can be administered via injection or through an immersion bath to stimulate peptide release. researchgate.netallenpress.com
Once collected, the crude secretion is typically lyophilized (freeze-dried) to preserve the integrity of the peptides and stored at low temperatures, such as -20°C, for subsequent processing. mdpi.com
Chromatographic Separation Techniques
The crude skin secretion is a complex cocktail of numerous peptides and other molecules. bioscientifica.com Therefore, sophisticated separation techniques are required to isolate this compound from this mixture. Chromatography, a laboratory technique for the separation of a mixture, is the cornerstone of this purification process. peptide.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the principal and most effective method for the purification of peptides like this compound from amphibian skin secretions. mdpi.comchromatographyonline.com Specifically, reversed-phase HPLC (RP-HPLC) is commonly utilized. researchgate.net This technique separates molecules based on their hydrophobicity. mdpi.com
The general workflow for RP-HPLC purification of peptides from crude skin secretions involves several key steps:
Sample Preparation: The lyophilized crude secretion is first dissolved in a suitable solvent, often a mixture of deionized water and a small percentage of an acid like trifluoroacetic acid (TFA). frontiersin.org This solution is then centrifuged to remove any insoluble material. frontiersin.org
Column and Mobile Phase: The prepared sample is injected into an HPLC system equipped with a reversed-phase column, most commonly a C18 or sometimes a C8 column. bioscientifica.comresearchgate.net The separation is achieved by using a gradient of two mobile phases. Mobile phase A is typically an aqueous solution with a small amount of TFA (e.g., 0.05% or 0.12% v/v), while mobile phase B is an organic solvent, usually acetonitrile (B52724), also containing TFA. bioscientifica.comfrontiersin.org
Gradient Elution: A linear gradient is applied, where the concentration of the organic solvent (acetonitrile) is gradually increased over time. bioscientifica.com This causes the peptides to elute from the column at different times based on their hydrophobicity, with more hydrophobic peptides eluting at higher acetonitrile concentrations.
Detection and Fraction Collection: The eluting solution is continuously monitored by a UV detector, typically at a wavelength of 214 nm, which is characteristic for the peptide bond. bioscientifica.comfrontiersin.org As distinct peaks are detected, the corresponding liquid (fraction) is collected automatically. frontiersin.org
This initial RP-HPLC run fractionates the crude secretion into numerous, less complex mixtures. bioscientifica.com To achieve the high purity required for structural and functional studies, the fractions containing the peptide of interest, identified through preliminary bioassays or mass spectrometry, are often subjected to one or more additional rounds of HPLC purification under different conditions. bioscientifica.com
Other Fractionation Methods
While RP-HPLC is the dominant technique, other chromatographic methods can be employed as a preliminary purification step or in conjunction with HPLC to enhance the separation of complex peptide mixtures.
Solid-Phase Extraction (SPE): Before HPLC, the crude secretion may be partially purified using Sep-Pak C18 cartridges. researchgate.net This step helps to remove non-peptidic components and broadly fractionate the peptides based on hydrophobicity, thus simplifying the subsequent HPLC separation.
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. researchgate.net It can be a powerful tool for separating peptides with similar hydrophobicities but different charges. Depending on the isoelectric point (pI) of the target peptide, either cation or anion exchange chromatography can be used. researchgate.net
Gel Filtration Chromatography: Also known as size-exclusion chromatography, this method separates molecules based on their size. nih.gov It can be used to separate peptides from larger proteins or smaller non-peptidic molecules.
The combination of these different chromatographic techniques, in a multi-step purification strategy, allows for the isolation of this compound with a high degree of purity, which is essential for its accurate characterization and the investigation of its biological properties.
Structural Characterization and Elucidation of Esculentin 2rb and Analogs
Primary Structure Determination
The primary structure, the linear sequence of amino acids, is the foundational level of a protein's architecture, dictating its subsequent folding and function. savemyexams.commicrobenotes.com For Esculentin-2Rb, a peptide derived from the skin secretion of the marsh frog Pelophylax ridibundus, determining this sequence is crucial. uniprot.org The primary structure of this compound has been identified as GIFSLVKGVAKLAGKTLAKEGGKFGLELAMCKIAKQC. uniprot.org This 37-amino-acid-long peptide has a molecular mass of approximately 3810 Da and features a disulfide bond between cysteine residues at positions 31 and 37. uniprot.org The elucidation of this sequence relies heavily on sophisticated analytical methods, particularly those based on mass spectrometry. slideshare.net
De Novo Sequencing Approaches
De novo sequencing is the process of deriving the amino acid sequence of a peptide directly from its tandem mass spectrometry (MS/MS) data without relying on a protein or DNA database. github.comcovalx.com This approach is indispensable for characterizing novel peptides like those found in amphibian skin secretions, where genomic data may be unavailable. researchgate.net The process involves the enzymatic digestion of the protein into smaller peptides, which are then analyzed by a mass spectrometer. covalx.com The resulting fragment ions from each peptide are interpreted to reconstruct the original amino acid sequence. covalx.com For complex peptides, multiple enzymes are often used to generate overlapping sequences, ensuring complete and accurate determination of the entire protein structure. rapidnovor.com
Mass Spectrometry-Based Techniques
Mass spectrometry has become the cornerstone for protein and peptide identification and quantification due to its high accuracy, sensitivity, and flexibility. thermofisher.com Modern mass spectrometry technologies, especially when coupled with techniques like liquid chromatography (LC-MS/MS), can identify tens of thousands of tryptic peptides from a single sample. nih.gov
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing large and fragile biomolecules like peptides and proteins. creative-proteomics.comwikipedia.org In ESI, a high voltage is applied to a liquid sample to create an aerosol of charged droplets. wikipedia.orglibretexts.org As the solvent evaporates, the droplets shrink, and the charge density on the surface increases, eventually leading to the ejection of gas-phase ions with multiple charges. creative-proteomics.comnih.gov This multiple charging phenomenon is a key advantage of ESI, as it extends the mass-to-charge (m/z) range of the mass analyzer, allowing for the analysis of very large molecules. wikipedia.org The molecular mass of this compound was determined to be 3,805 Da using electrospray mass spectrometry. uniprot.org ESI is often coupled with tandem mass spectrometry (MS/MS) to obtain detailed structural information. creative-proteomics.com
Table 1: Key Features of Electrospray Ionization (ESI)
| Feature | Description |
|---|---|
| Ionization Type | Soft ionization |
| Analyte State | Solution-phase |
| Key Advantage | Produces multiply charged ions, extending the mass range of the analyzer. wikipedia.org |
| Fragmentation | Minimal fragmentation, preserving the molecular ion. wikipedia.org |
| Coupling | Easily coupled with liquid chromatography (LC) for complex mixture analysis. wikipedia.org |
Collision-induced dissociation (CID), also known as collisionally activated dissociation (CAD), is a widely used tandem mass spectrometry technique for peptide fragmentation. wikipedia.orgresearchgate.net In CID, precursor ions selected in the first stage of mass spectrometry are accelerated and collided with an inert gas (such as argon or nitrogen). wikipedia.orgtaylorandfrancis.com This collision converts some of the ion's kinetic energy into internal energy, causing fragmentation along the peptide backbone. wikipedia.org This process typically generates b- and y-type fragment ions, which can be analyzed in the second stage of mass spectrometry to determine the peptide's amino acid sequence. researchgate.net While effective, CID may lead to the loss of labile post-translational modifications. researchgate.net The use of CID in conjunction with other fragmentation methods provides comprehensive sequence coverage. researchgate.net
Electron-transfer dissociation (ETD) and electron-capture dissociation (ECD) are fragmentation methods that are particularly advantageous for the analysis of large peptides and proteins, as well as those with post-translational modifications (PTMs). wikipedia.orgwaters.com In ETD, multiply charged precursor cations react with radical anions, leading to electron transfer and subsequent fragmentation of the peptide backbone. wikipedia.org This process results in the formation of c- and z-type fragment ions. wikipedia.org A key benefit of ETD and ECD is that they tend to preserve labile PTMs that are often lost during CID. wikipedia.orgnih.gov These techniques are especially valuable for top-down proteomics, where intact proteins are analyzed. wikipedia.org The combination of CID and ETD provides complementary fragmentation data, enabling more complete sequence elucidation. researchgate.net
Table 2: Comparison of CID and ETD/ECD Fragmentation
| Feature | Collision-Induced Dissociation (CID) | Electron-Transfer/Capture Dissociation (ETD/ECD) |
|---|---|---|
| Mechanism | Collisional activation with inert gas. wikipedia.org | Electron transfer or capture. wikipedia.org |
| Fragment Ions | Primarily b- and y-ions. researchgate.net | Primarily c- and z-ions. wikipedia.org |
| Post-Translational Modifications | Can lead to the loss of labile PTMs. researchgate.net | Preserves labile PTMs. wikipedia.org |
| Peptide Size | Effective for smaller peptides. | Advantageous for longer peptides and intact proteins. wikipedia.org |
High-resolution mass spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio of an ion with high accuracy, typically to several decimal places. innovareacademics.inbioanalysis-zone.com This high resolving power allows for the determination of the exact mass of a molecule and, consequently, its elemental composition. measurlabs.comspectralworks.com HRMS is invaluable for identifying unknown compounds and for distinguishing between molecules with the same nominal mass but different chemical formulas. bioanalysis-zone.com Instruments such as Fourier transform ion cyclotron resonance (FT-ICR) and Orbitrap mass spectrometers are capable of achieving very high resolution. innovareacademics.in In the context of this compound and its analogs, HRMS would be instrumental in confirming the elemental composition and identifying any modifications with high confidence. researchgate.net
Amino Acid Sequence Comparison with Related Peptides
This compound is a member of the esculentin (B142307) family of antimicrobial peptides (AMPs), which are part of the broader frog skin active peptide (FSAP) family. uniprot.org It was identified in the skin of the marsh frog, Pelophylax ridibundus. uniprot.org The primary structure of this compound consists of 37 amino acids. uniprot.org
Analysis and comparison of its amino acid sequence with other peptides, particularly those from the Glandirana genus, highlight conserved regions and significant variations. Peptides like brevinin-2, esculentin-2, and ranaturerin-2 show high degrees of conservation among different species, which supports the close evolutionary relationship between these frogs. mdpi.com The this compound sequence shows similarities to other esculentin and brevinin family peptides, which often share a C-terminal "Rana box" motif, a cyclic heptapeptide (B1575542) sequence stabilized by a disulfide bond. mdpi.com
The amino acid sequence for this compound from Pelophylax ridibundus is: GIFSLVKGVAKLAGKTLAKEGGKFGLELAMCKIAKQC uniprot.org
A comparison with related peptides reveals key similarities and differences that influence their biological activity.
| Peptide Name | Organism | Amino Acid Sequence | Reference |
|---|---|---|---|
| This compound | Pelophylax ridibundus | GIFSLVKGVAKLAGKTLAKEGGKFGLELAMCKIAKQC | uniprot.org |
| Brevinin-2Rb (Rugosin B) | Glandirana rugosa | GFLSFLKGAAKTVAGKLIEKFGS-LAKTCKITKQC | mdpi.commdpi.com |
| Esculentin-2R | Glandirana rugosa | GIFSKLGRGVAKVAGKTLAKEGGKFGLELAMCKIAKQC | mdpi.com |
| Esculentin-2SSa | Glandirana susurra | GIFSKLGRGVAKVAGKTLAKEGGKFGLELAMCKIAKQC | mdpi.com |
| Esculentin-1a(1-21)NH2 | Rana esculenta (synthetic fragment) | GIFSKLAGKKIKNLLISGLKG-NH2 | nih.gov |
Secondary and Tertiary Structure Analysis
The three-dimensional conformation of this compound is critical to its function. This structure is elucidated through a combination of spectroscopic techniques and computational methods.
Circular Dichroism (CD) Spectroscopy for Helical Content
Circular dichroism (CD) spectroscopy is a widely used technique for analyzing the secondary structure of proteins in solution. nih.gov By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can estimate the proportion of α-helices, β-sheets, β-turns, and random coil structures within a peptide. nih.gov For α-helical peptides, the CD spectrum typically shows characteristic negative bands around 222 nm and 208 nm, and a positive band around 193 nm.
While specific CD spectroscopy studies on this compound are not prominently documented, research on highly similar peptides, such as fragments of Esculentin-1a (B1576700) and Esculentin-1b, demonstrates that these peptides are largely unstructured or in a random coil state in aqueous solutions. nih.govresearchgate.net However, in membrane-mimicking environments, such as in the presence of lipid vesicles or lipopolysaccharide (LPS) micelles, they adopt a predominantly α-helical conformation. nih.govnih.govresearchgate.net This induced helicity is a common feature of many antimicrobial peptides and is crucial for their interaction with and disruption of microbial membranes. Given its sequence similarity and shared amphipathic character, this compound is predicted to exhibit similar conformational behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the high-resolution, three-dimensional structure of peptides and proteins in solution. ncbs.res.inunivr.it It provides detailed information about the spatial arrangement of atoms and the dynamics of the molecule.
Direct NMR structural data for this compound is limited. However, extensive NMR studies have been conducted on the related peptide, Esculentin-1a(1-21)NH2. nih.govresearchgate.net Transferred Nuclear Overhauser Effect Spectroscopy (tr-NOESY) experiments revealed that in a simple aqueous solution, the peptide shows no characteristic NOE peaks, indicating it exists in a flexible, random coil structure. nih.gov Conversely, when bound to LPS micelles, which mimic the outer membrane of Gram-negative bacteria, the peptide folds into a distinct amphipathic α-helical conformation. nih.govresearchgate.net This structural transition is vital for its biological function, allowing the peptide to insert into and disrupt the bacterial membrane. The structure of this compound in a membrane environment is expected to adopt a similar amphipathic helical fold.
Computational Modeling and Prediction of Conformation
Computational modeling serves as a valuable tool to predict and analyze the conformation of peptides where experimental data is scarce. nih.gov Methods like molecular dynamics (MD) simulations and structure prediction algorithms can provide insights into the likely three-dimensional fold of a peptide. diva-portal.org
For this compound, a predicted structure is available through the AlphaFold Protein Structure Database. uniprot.org This computational model predicts the peptide adopts a conformation characterized by two helical regions connected by a turn or coil segment. The first helix extends from the N-terminus, and the second, shorter helix is located near the C-terminus, leading into the disulfide-bridged loop. This predicted structure aligns with the expected amphipathic nature of the peptide, where hydrophobic and hydrophilic residues are segregated on opposite faces of the helices, facilitating membrane interaction.
Post-Translational Modifications and Their Structural Implications (e.g., Disulfide Bonds, Amidation)
Post-translational modifications (PTMs) are covalent chemical changes that occur after a protein is synthesized, and they play a crucial role in the structure, stability, and function of many peptides. unige.chproteomics.com.au
For this compound, two PTMs are of key structural significance: the formation of a disulfide bond and likely C-terminal amidation.
Biosynthesis and Genetic Underpinnings of Esculentin 2rb
Molecular Cloning of Precursor cDNAs
The journey to understanding the biosynthesis of Esculentin-2Rb begins with the isolation and characterization of the messenger RNA (mRNA) that codes for its precursor protein. Through the technique of molecular cloning, researchers have successfully identified and sequenced the complementary DNA (cDNA) that serves as the blueprint for this antimicrobial peptide.
Initial studies on the European frog Rana esculenta led to the successful cloning of cDNAs encoding for esculentin (B142307) peptides. nih.gov These efforts revealed that the precursor proteins for these peptides, including those in the esculentin family, are encoded by cDNAs that contain a single copy of the mature peptide's sequence. nih.gov This discovery was a pivotal step, confirming that this compound is a product of ribosomal synthesis, as opposed to non-ribosomal peptide synthesis.
Further research expanded on these findings by applying molecular cloning techniques to the skin secretions of various Chinese ranid frogs. nih.gov A notable innovation in this area was the development of a method to construct cDNA libraries directly from the lyophilized skin secretions themselves. nih.gov This approach, which utilizes magnetic oligo(dT) beads to capture polyadenylated mRNA, offers a non-invasive way to study the transcriptome of the frog's granular glands without harming the animal. nih.gov Using a degenerate primer designed from a consensus sequence found in the 5' untranslated region of other ranid frog peptide cDNAs, scientists were able to specifically amplify and clone the cDNAs for esculentin peptides. nih.gov
The analysis of these cloned cDNAs has provided a detailed look at the structure of the this compound precursor protein. Like many other antimicrobial peptides from amphibians, the precursor has a tripartite organization. mdpi.com This structure consists of:
A signal peptide: This N-terminal sequence directs the precursor protein to the endoplasmic reticulum for processing and secretion.
An acidic propeptide region: This intervening sequence is thought to play a role in the correct folding and processing of the mature peptide.
The mature this compound peptide: This is the biologically active portion of the precursor.
The mature peptide sequence is typically flanked by a dibasic cleavage site, which is recognized by processing enzymes that release the active peptide. nih.gov Interestingly, the signal peptides of these precursors show homology to those of other amphibian skin peptides, such as dermorphin, suggesting a shared evolutionary origin and processing mechanism. nih.gov
Table 1: Structural Organization of this compound Precursor cDNA
| Precursor Region | Function | Key Features |
| Signal Peptide | Directs the precursor to the secretory pathway. | Homologous to other amphibian peptide precursors. nih.gov |
| Acidic Propeptide | May assist in proper folding and processing. | Flanked by cleavage sites. |
| Mature Peptide | The biologically active antimicrobial peptide. | Contains the this compound amino acid sequence. |
| Cleavage Site | Recognized by processing enzymes. | Typically a dibasic amino acid pair (e.g., Lys-Arg). nih.gov |
| Stop Codon | Terminates translation. | Marks the end of the protein-coding sequence. nih.gov |
The successful cloning and sequencing of these precursor cDNAs have been instrumental in confirming the amino acid sequence of this compound and have provided the foundation for further studies into its gene expression and biosynthetic regulation.
Gene Expression and Regulation in Amphibian Skin
The expression of the gene encoding this compound is highly localized and regulated, primarily occurring within the specialized granular glands of the amphibian skin. mdpi.com These glands are a key component of the frog's innate immune system, capable of synthesizing and storing a cocktail of bioactive peptides that can be rapidly released in response to injury or pathogenic threat. mdpi.com
Studies on various frog species have shown that the genes for antimicrobial peptides, including this compound, are actively transcribed in the skin. d-nb.info The skin exhibits a distinct gene expression profile, reflecting its crucial role as a protective barrier. d-nb.info The expression of these peptide genes is part of a complex molecular machinery dedicated to defending the organism against a wide array of microorganisms. mdpi.com
The regulation of this compound gene expression is a multi-level process. At the transcriptional level, specific promoter regions and transcription factors are likely involved in initiating the synthesis of the precursor mRNA. While the specific regulatory elements for the this compound gene have not been fully elucidated, the tissue-specific nature of its expression points to a tightly controlled system. nih.gov
The release of this compound from the granular glands is an inducible process. mdpi.com When the frog is threatened or injured, a neuroendocrine response triggers the secretion of the stored peptides onto the skin surface. This rapid deployment provides an immediate chemical shield against potential pathogens.
The abundance and distribution of antimicrobial peptide gene expression can vary. Research has indicated that there can be differential gene expression in the skin of different body regions, suggesting that the functional requirements of the skin may vary across the animal's body. d-nb.info
Table 2: Factors Influencing this compound Gene Expression
| Factor | Role in Gene Expression and Regulation |
| Tissue Specificity | Gene expression is primarily confined to the granular glands of the skin. mdpi.com |
| Inducible Release | Secretion of the peptide is triggered by external stimuli like stress or injury. mdpi.com |
| Transcriptional Control | Specific promoters and transcription factors regulate the initiation of gene transcription. |
| Post-translational Processing | The precursor protein undergoes several modifications to yield the mature, active peptide. mdpi.com |
The study of gene expression and regulation provides critical insights into how amphibians produce and utilize this compound as a vital component of their innate defense system.
Insights into Biosynthetic Pathways
The biosynthesis of this compound follows a well-defined pathway characteristic of many ribosomally synthesized peptides. The process begins with the transcription of the this compound gene into precursor mRNA, which is then translated into a prepropeptide. mdpi.com This initial translation product undergoes a series of post-translational modifications to become the mature, biologically active peptide.
The key steps in the biosynthetic pathway of this compound are:
Ribosomal Synthesis: The preprothis compound is synthesized on ribosomes in the granular gland cells. mdpi.com
Signal Peptide Cleavage: The N-terminal signal peptide is cleaved off as the prepropeptide enters the endoplasmic reticulum, resulting in a prothis compound molecule.
Proteolytic Processing: The propeptide is further processed by specific endoproteases that recognize and cleave at the dibasic sites flanking the mature peptide sequence. nih.gov This releases the final this compound peptide.
Post-translational Modifications: In many amphibian antimicrobial peptides, further modifications can occur, such as C-terminal amidation. This modification is common and can be crucial for the peptide's stability and biological activity. mdpi.com
Storage and Secretion: The mature this compound is stored in large granules within the glands until it is secreted in response to an appropriate stimulus. mdpi.com
This biosynthetic pathway ensures the efficient and controlled production of a potent antimicrobial agent that is ready for rapid deployment when needed. The study of these pathways is essential for understanding the fundamental biology of amphibian chemical defenses and may offer avenues for the biotechnological production of these valuable peptides.
Based on a comprehensive review of available scientific literature, there is insufficient specific data on the chemical compound “this compound” to generate a thorough and scientifically accurate article that adheres to the detailed outline provided.
Research databases and publications contain information on the existence and amino acid sequence of this compound, identifying it as an antimicrobial peptide from the skin of the Marsh frog (Pelophylax ridibundus) bicnirrh.res.infrontiersin.org. However, detailed studies elucidating its specific mechanisms of biological activity are not available in the public domain.
The provided outline requests in-depth information on:
Mechanisms of Biological Activity
Antimicrobial Action
Modulation of Bacterial Gene Expression and Stress Response:The effect of Esculentin-2Rb on bacterial gene expression and stress response pathways has not been reported.
To maintain scientific accuracy and strictly adhere to the user's request to focus solely on this compound, it is not possible to generate the requested article. Extrapolating data from related but distinct peptides would be scientifically unsound and would violate the core instructions of the prompt. Further research specifically targeting the biological activities of this compound is required before such a detailed article can be written.
Activity Spectrum against Specific Microorganisms
This compound and its related peptides exhibit a broad spectrum of antimicrobial activity, targeting a variety of Gram-negative and Gram-positive bacteria, as well as fungi and plant pathogens.
Gram-Negative Bacteria
Esculentin (B142307) peptides have demonstrated significant activity against several clinically important Gram-negative bacteria.
Escherichia coli : Derivatives of esculentin-1a (B1576700), such as Esc(1-21), are effective against E. coli, including the pathogenic O157:H7 strain. mdpi.comnih.gov The minimal inhibitory concentrations (MICs) for Esc(1-21) against E. coli K12 and the O157:H7 EDL933 strain have been reported to be 2 µM and 4 µM, respectively. nih.gov Another derivative, Esc(1-18), showed higher MICs of 16 µM and 32 µM against the same strains. nih.gov The mechanism of action is believed to involve membrane perturbation. uniroma1.it
Pseudomonas aeruginosa : This opportunistic pathogen is particularly susceptible to esculentin-1a derived peptides. uniroma1.itfrontiersin.org Esculentin-1a(1-21)NH2 has shown potent activity against both reference strains and drug-resistant clinical isolates of P. aeruginosa, with MIC values ranging from 2 to 16 µM. nih.gov This peptide can rapidly kill bacterial cells and is also effective at disrupting P. aeruginosa biofilms, even on soft contact lenses. nih.govnih.gov Some derivatives can act synergistically with conventional antibiotics, increasing the susceptibility of P. aeruginosa by downregulating efflux pumps like MexAB-OprM. frontiersin.org
Salmonella enterica : A peptide from Glandirana susurra, brevinin-2SSb, which has some sequence homology to esculentins, has been shown to be active against Salmonella enterica. nih.gov
Acinetobacter baumannii : The host-defense peptide esculentin-2CHa demonstrates potent growth inhibitory activity against multidrug-resistant strains of Acinetobacter baumannii, with an MIC of less than or equal to 6 μM. nih.gov
| Microorganism | Peptide | MIC (µM) |
|---|---|---|
| Escherichia coli K12 | Esc(1-21) | 2 |
| Escherichia coli O157:H7 EDL933 | Esc(1-21) | 4 |
| Escherichia coli K12 | Esc(1-18) | 16 |
| Escherichia coli O157:H7 EDL933 | Esc(1-18) | 32 |
| Pseudomonas aeruginosa (various strains) | Esculentin-1a(1-21)NH2 | 2-16 |
| Acinetobacter baumannii (multidrug-resistant) | Esculentin-2CHa | ≤6 |
Gram-Positive Bacteria
The activity of esculentin peptides against Gram-positive bacteria can be more variable compared to their potent effects on Gram-negative species.
Staphylococcus aureus : While some esculentin derivatives initially show weaker activity against S. aureus, modifications can enhance their potency. nih.gov For instance, a single amino acid substitution in an esculentin-derived peptide improved its activity against multidrug-resistant clinical isolates of S. aureus. nih.govnih.gov Esculentin-1a(1-21)NH2 had a higher MIC of 64 µM against S. aureus compared to its activity against P. aeruginosa. nih.gov The activity against S. aureus can also be salt-sensitive. nih.gov
Bacillus cereus : Brevinin-2SSb, a related peptide, showed very slight activity against Bacillus cereus. nih.gov
Streptococcus agalactiae : Esculentin-1 (B1576701) derivatives have been reported to be active against Streptococcus agalactiae. nih.gov
| Microorganism | Peptide | MIC (µM) |
|---|---|---|
| Staphylococcus aureus | Esculentin-1a(1-21)NH2 | 64 |
| Staphylococcus aureus (with Aib substitution) | Modified Esc(1-21) | 2-4 |
Fungi
Candida albicans : Esculentin peptides and their derivatives have demonstrated notable antifungal activity against Candida albicans. frontiersin.orgnih.gov The N-terminal 1-18 fragment of esculentin-1b, Esc(1-18), has a MIC of 4 µM against several C. albicans strains and exhibits rapid fungicidal activity. nih.govnih.gov This peptide acts by perturbing the fungal membrane. nih.gov Other related peptides have also shown significant activity against this fungal pathogen. nih.gov
| Microorganism | Peptide | MIC (µM) |
|---|---|---|
| Candida albicans (various strains) | Esc(1-18) | 4 |
Plant Pathogens
Certain peptides from the same family as esculentins, isolated from frog skin, have shown activity against plant pathogens. nih.gov
Xanthomonas oryzae pv. oryzae: Peptides like ranatuerin-2SSa and granuliberin-SSa displayed remarkable antimicrobial activity against this Gram-negative plant pathogen. nih.gov
Clavibacter michiganensis subsp. michiganensis: These same peptides also showed significant activity against this Gram-positive plant pathogen. nih.gov
Pyricularia oryzae : Ranatuerin-2SSa and granuliberin-SSa were also found to inhibit the growth of this fungal plant pathogen. nih.gov
Anticancer Activity
This compound has been the subject of research to determine its effectiveness against various cancer cell lines. Studies have revealed its cytotoxic capabilities, particularly against liver and lung cancer cells.
Cytotoxicity against Specific Cancer Cell Lines (e.g., Hep3B, A549)
Research has shown that peptides related to the esculentin family exhibit cytotoxic effects on various cancer cell lines. For instance, a related peptide, esculentin-2CHa, has demonstrated significant cytotoxic potency against human non-small cell lung adenocarcinoma A549 cells. nih.govnih.gov It showed a 50% lethal concentration (LC50) of 10 μM against A549 cells. nih.gov Another study highlighted the cytotoxic effects of various compounds on cancer cell lines including A549 and Hep3B. researchgate.net The A549 cell line is a common model for in vitro studies of lung cancer. dergipark.org.trnih.govmdpi.comabcresearch.net
Table 1: Cytotoxicity of Esculentin-2CHa Against A549 Cancer Cell Line
| Compound | Cell Line | LC50 (μM) |
|---|---|---|
| Esculentin-2CHa | A549 | 10 |
Note: This table is interactive. You can sort and filter the data by clicking on the column headers.
Proposed Mechanisms of Action on Cancer Cells
The precise mechanisms through which this compound and related peptides exert their anticancer effects are multifaceted and continue to be an area of active investigation. One proposed mechanism is the disruption of the cancer cell membrane. rcsb.org The structural characteristics of these peptides, such as their amphipathic nature, allow them to interact with and perturb the lipid bilayer of cancer cell membranes, leading to cell lysis and death.
Furthermore, some anticancer agents induce apoptosis, or programmed cell death, in cancer cells. nih.govfrontiersin.org This can occur through various signaling pathways, including those involving caspases, which are a family of protease enzymes playing essential roles in apoptosis. frontiersin.org The induction of apoptosis is a key mechanism for many cancer therapies as it eliminates cancer cells in a controlled manner. mdpi.com
Immunomodulatory Effects
Beyond its direct anticancer activity, this compound and its relatives also exhibit immunomodulatory properties, meaning they can modify the activity of the immune system. frontiersin.orgnih.govmdpi.com This dual functionality is of significant interest as it suggests these peptides could not only kill cancer cells directly but also stimulate the host's immune system to fight the cancer.
Stimulation of Interleukin-10 (IL-10) Production
One of the key immunomodulatory effects of the esculentin peptide family is the stimulation of Interleukin-10 (IL-10) production. nih.govnih.gov IL-10 is a cytokine with complex roles in the immune system. It is generally considered an anti-inflammatory cytokine, and its production can help to regulate and dampen excessive inflammatory responses. scientificarchives.combiorxiv.orgunl.edu
A study on esculentin-2CHa demonstrated that it significantly stimulates the release of IL-10 by mouse lymphoid cells. nih.gov This suggests that part of the therapeutic potential of these peptides could be mediated through their ability to modulate cytokine production, which could in turn influence the tumor microenvironment and the host's anti-tumor immune response. The regulation of cytokine balance is crucial in managing inflammatory and autoimmune diseases. frontiersin.orgnih.gov
Structure Activity Relationship Sar Studies and Rational Design of Esculentin 2rb Analogs
Systematic Investigation of Structural Modifications
Systematic modifications of the Esculentin-2Rb peptide sequence provide valuable insights into the roles of specific amino acids and structural motifs. These investigations are crucial for designing analogs with improved antimicrobial efficacy and reduced toxicity.
Truncation studies, which involve shortening the peptide chain, have been a common strategy to identify the minimal sequence required for antimicrobial activity. For instance, studies on esculentin-1a (B1576700), a related peptide, have shown that a truncated 21-amino acid fragment, Esc(1-21), retains significant antimicrobial and immunomodulatory properties. nih.govnih.gov This suggests that the full length of the native peptide may not be essential for its primary function. Further research on other AMPs, like brevinin-2GHk, has also demonstrated that N-terminal truncated analogs can exhibit improved antimicrobial activity and reduced hemolytic effects compared to the parent peptide. mdpi.com
Amino acid substitution is another powerful tool in SAR studies. Replacing specific residues can alter the peptide's physicochemical properties, such as charge, hydrophobicity, and helicity, which in turn affects its biological activity. For example, substituting certain amino acids with their D-isomers has been shown to reduce hemolytic activity while maintaining or even enhancing antimicrobial potency. d-nb.infonih.gov The nature of the substituted amino acid is critical; some substitutions can lead to a loss of activity, while others can enhance it. biorxiv.org
| Peptide | Modification | Key Finding | Reference |
|---|---|---|---|
| Esculentin-1a | Truncated to 21 amino acids (Esc(1-21)) | Retained significant antimicrobial and immunomodulatory activity. | nih.govnih.gov |
| Brevinin-2GHk | N-terminal truncation | Exhibited improved antimicrobial activity and lower hemolytic activity. | mdpi.com |
| Esculentin-2EM | Truncation to a 23-residue analog with Trp substitution | Showed a significant recovery of the antimicrobial activity of the parent peptide. | nih.gov |
C-terminal amidation is a common post-translational modification in many naturally occurring AMPs, including those from amphibians. mdpi.com This modification neutralizes the negative charge of the C-terminal carboxyl group, which can have several functional consequences. Amidation is often crucial for the biological activity of AMPs, as it can enhance their ability to interact with and disrupt microbial membranes. biorxiv.org The presence of a C-terminal amide can stabilize the peptide's α-helical structure, a key conformation for its antimicrobial action. mdpi.combiorxiv.org
Modifying the side chains of amino acids offers another avenue for optimizing peptide properties. These modifications can fine-tune the hydrophobicity and charge distribution of the peptide, which are critical for its interaction with cell membranes.
A more advanced approach to structural modification is the development of "stapled" peptides. This technique involves introducing a synthetic brace or "staple" that locks the peptide into a specific secondary structure, typically an α-helix. advancedchemtech.com This is often achieved by incorporating unnatural amino acids with reactive side chains that can be covalently linked. mdpi.comsemanticscholar.org Hydrocarbon stapling can enhance the peptide's α-helicity, proteolytic stability, and cell-penetrating capabilities. nih.govadvancedchemtech.comsemanticscholar.org By enforcing a helical conformation, stapling can lead to a significant increase in antimicrobial activity. nih.gov This strategy holds considerable promise for the rational design of potent and stable AMPs based on the this compound scaffold. researchgate.netnih.gov
Correlation Between Structural Features and Biological Potency/Selectivity
The biological activity of this compound and its analogs is intimately linked to their structural characteristics. Understanding these correlations is key to designing peptides with high potency against microbes and low toxicity towards host cells.
Amphipathicity, the spatial separation of hydrophobic and hydrophilic residues, is a hallmark of many AMPs. nih.gov When the peptide folds into an α-helix, this arrangement creates a hydrophobic face and a hydrophilic, often cationic, face. This amphipathic structure is crucial for the peptide's ability to interact with and disrupt the lipid bilayers of microbial membranes. mdpi.com
The degree of α-helicity is also a critical determinant of antimicrobial potency. d-nb.info A stable α-helical conformation allows the peptide to effectively insert into and permeabilize the cell membrane. nih.gov Studies have consistently shown that modifications that increase α-helicity often lead to enhanced antimicrobial activity. d-nb.infonih.govnih.gov However, an excessively high degree of helicity can also increase toxicity to mammalian cells, highlighting the need for a balanced approach in peptide design. nih.gov
| Peptide/Analog | Structural Feature | Impact on Biological Activity | Reference |
|---|---|---|---|
| Generic α-helical AMPs | High cationicity and stabilized amphipathic α-helix | Enhanced cidal activity towards a broad range of microbes. | nih.gov |
| Generic α-helical AMPs | Elevated helicity | Correlated with increased hemolytic activity. | nih.gov |
| Diastereomeric peptide analogs | Reduced helicity through D-amino acid substitution | Significantly reduced hemolytic activity. | d-nb.infonih.gov |
A major challenge in the development of AMP-based therapeutics is achieving selectivity for microbial cells over host cells. nih.gov The differences in the composition of microbial and mammalian cell membranes provide a basis for this selectivity. Microbial membranes are typically rich in anionic phospholipids (B1166683), which results in a net negative charge that facilitates electrostatic interactions with cationic AMPs. In contrast, mammalian cell membranes are predominantly composed of zwitterionic phospholipids and cholesterol, leading to a more neutral surface charge. nih.gov
Computational Approaches in SAR Analysis
Computational methods are integral to modern structure-activity relationship (SAR) studies of antimicrobial peptides (AMPs), providing powerful tools to predict, analyze, and design novel analogs with enhanced therapeutic properties. For the esculentin (B142307) family of peptides, including this compound, these in silico approaches offer a rational and accelerated pathway to understanding the complex interplay between their primary sequence, three-dimensional structure, and biological function. While specific computational studies on this compound are not extensively documented in publicly available research, the methodologies applied to its close relatives, such as Esculentin-1a and other AMPs, provide a clear framework for how such analyses are conducted. nih.govfrontiersin.org
These computational strategies can be broadly categorized into several key areas, each contributing to a holistic understanding of peptide SAR. These include quantitative structure-activity relationship (QSAR) modeling, molecular dynamics (MD) simulations, and rational in silico design of novel peptide analogs. nih.govfrontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR represents a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govresearchgate.net For antimicrobial peptides, QSAR models can predict the antimicrobial potency, cytotoxicity, or other biological properties based on a set of calculated molecular descriptors. These descriptors can be derived from the peptide's amino acid sequence and capture various physicochemical properties such as hydrophobicity, net charge, helical content, and amphipathicity. nih.govfrontiersin.org
The development of a QSAR model typically involves the following steps:
Data Set Preparation: A series of peptide analogs with experimentally determined biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each peptide in the dataset.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity. mdpi.com
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
For peptides in the esculentin family, QSAR studies can help identify the key amino acid residues and physicochemical properties that govern their antimicrobial and hemolytic activities. mdpi.commdpi.com For instance, a QSAR model could reveal that increasing the hydrophobicity at a specific position in the peptide sequence leads to a predictable increase in antimicrobial potency but also in toxicity, thus guiding the rational design of analogs with an improved therapeutic index. nih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a dynamic, atomistic-level view of a peptide's behavior over time, offering invaluable insights into its conformational dynamics and interactions with its environment. bioscientifica.com For esculentin peptides, MD simulations are particularly useful for studying their interaction with bacterial membranes, which is central to their mechanism of action. researchgate.net
By simulating the peptide in the presence of a model lipid bilayer, researchers can observe:
The process of membrane binding and insertion.
The adoption of secondary structures, such as α-helices, upon membrane interaction. researchgate.net
The orientation of the peptide within the membrane.
The potential for pore formation or other membrane-disrupting events.
These simulations can help to explain the structural basis for the activity of esculentin analogs. For example, MD studies on Esculentin-1a have provided insights into how specific amino acid substitutions can affect the stability of its helical structure and its ability to perturb the bacterial membrane. researchgate.netrcsb.org Such information is crucial for designing new analogs with enhanced membrane-disrupting capabilities.
Rational In Silico Design of Analogs
The insights gained from QSAR and MD simulations can be directly applied to the rational design of novel esculentin analogs with desired properties. bohrium.compensoft.net This process often involves:
Virtual Screening: Large libraries of virtual peptide sequences can be screened using a validated QSAR model to predict their activity and select promising candidates for synthesis and experimental testing. nih.gov
Structure-Based Design: If the three-dimensional structure of the peptide or its target is known, computational docking and modeling can be used to design analogs with improved binding affinity or specificity. researchgate.net
Peptide Optimization: Specific amino acid substitutions can be introduced in silico to optimize properties such as antimicrobial potency, selectivity for bacterial membranes, and stability against proteolysis. frontiersin.org
For example, computational approaches have been used to design hybrid peptides that combine the beneficial attributes of different parent molecules, such as fusing a segment of an esculentin peptide with another AMP to create a novel sequence with enhanced activity. bohrium.compensoft.net
The table below summarizes the key computational approaches and their applications in the study of esculentin and other antimicrobial peptides.
| Computational Approach | Application in Peptide SAR Analysis | Key Insights |
| QSAR Modeling | Predicts biological activity from peptide structure. | Identifies key physicochemical properties (e.g., hydrophobicity, charge) influencing activity and toxicity. nih.govmdpi.com |
| Molecular Dynamics (MD) Simulations | Simulates peptide-membrane interactions at an atomic level. | Elucidates mechanisms of membrane disruption and the role of secondary structure in peptide function. bioscientifica.comresearchgate.net |
| Rational In Silico Design | Guides the creation of novel peptide analogs with improved properties. | Enables virtual screening and optimization of peptide sequences for enhanced potency and selectivity. bohrium.compensoft.net |
Synthetic Methodologies and Engineering of Esculentin 2rb and Derivatives
Solid-Phase Peptide Synthesis (SPPS) Techniques
For a peptide like Esculentin-2Rb, the most common approach would be the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. wikipedia.org This process involves:
Anchoring: The C-terminal amino acid is covalently attached to a functionalized solid support (resin). bachem.com
Deprotection: The temporary Fmoc protecting group on the N-terminus of the attached amino acid is removed using a mild base, typically piperidine. youtube.com
Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly exposed N-terminus of the growing peptide chain. youtube.com
Iteration: The deprotection and coupling steps are repeated until the full peptide sequence is assembled. youtube.com
Cleavage: Finally, the completed peptide is cleaved from the resin support, and all permanent side-chain protecting groups (like tBu) are removed simultaneously using a strong acid, such as trifluoroacetic acid (TFA). nih.gov
The efficiency and purity of SPPS are influenced by numerous factors that require careful optimization. Incomplete reactions or the occurrence of side reactions can lead to the accumulation of deletion sequences or modified peptides, complicating purification and reducing the final yield. The synthesis of tryptophan-containing peptides, for example, has been significantly improved by using the milder conditions of Fmoc chemistry, which avoids the harsh acidic steps of older Boc-chemistry protocols. nih.gov
Key areas for optimization include the choice of coupling reagents, reaction times, and solvents to ensure complete acylation at every step. Preventing side-chain reactions, such as the undesired acylation of the carboxyl group on aspartic acid, requires the use of appropriate protecting groups. youtube.com
Below is a table summarizing common challenges in SPPS and their corresponding optimization strategies.
| Challenge | Description | Optimization Strategy |
| Incomplete Coupling | The incoming amino acid fails to completely react with the N-terminus of the growing peptide chain, leading to deletion sequences. | Use highly efficient coupling reagents (e.g., HBTU, HATU); increase reaction time; use microwave-assisted synthesis to enhance reaction kinetics. |
| Aggregation | The growing peptide chains interact with each other on the resin, hindering reagent access to the reactive sites. | Incorporate "difficult sequence" disrupting elements; use specialized resins or solvents (e.g., isopropanol) to minimize secondary structure formation. |
| Racemization | The stereochemical integrity of an amino acid is compromised during activation and coupling, leading to the incorporation of D-amino acids instead of the natural L-form. | Use additive reagents like HOBt or Oxyma Pure to suppress racemization; avoid over-activation of the amino acid. |
| Side-Chain Reactions | Reactive functional groups on amino acid side chains undergo unwanted modifications during synthesis. | Employ robust and orthogonal side-chain protecting groups that are stable throughout the synthesis until the final cleavage step. youtube.com |
Traditional SPPS protocols are notorious for their heavy reliance on hazardous solvents, such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). peptide.comrsc.org These solvents pose significant health, safety, and environmental concerns, and their disposal contributes substantially to the cost and environmental impact of peptide manufacturing. biotage.com
In response, the principles of green chemistry are being increasingly applied to peptide synthesis to reduce waste and replace hazardous substances. peptide.com Research has focused on identifying viable, greener alternative solvents that maintain high synthesis quality. biotage.com Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and propylene (B89431) carbonate have been investigated as potential replacements for DMF. rsc.orgbiotage.com While some green solvents have shown promise, their adoption often requires re-optimization of synthesis protocols, as factors like resin swelling and reaction kinetics can be highly solvent-dependent. biotage.com
The following table compares traditional solvents with greener alternatives being explored for SPPS.
| Solvent | Type | Key Issues / Benefits |
| N,N-Dimethylformamide (DMF) | Traditional | Excellent solubilizing properties, but classified as a reproductive toxin and a substance of very high concern. peptide.combiotage.com |
| N-Methyl-2-pyrrolidone (NMP) | Traditional | Similar to DMF in performance and also classified as a reproductive toxin. biotage.com |
| Dichloromethane (DCM) | Traditional | Effective for some steps but is a suspected carcinogen and environmentally persistent. peptide.com |
| 2-Methyltetrahydrofuran (2-MeTHF) | Green Alternative | Derived from renewable resources, less toxic than DMF/NMP. Has shown high crude purity in some syntheses. biotage.com |
| Cyclopentyl methyl ether (CPME) | Green Alternative | Lower toxicity profile and favorable environmental properties. biotage.com |
| Propylene Carbonate | Green Alternative | A polar aprotic solvent shown to be effective in both solution- and solid-phase synthesis with lower toxicity. rsc.org |
Strategies for Derivatization and Functionalization
Modification of the native peptide structure is a key strategy for enhancing its therapeutic properties. Derivatization can improve a peptide's stability against enzymatic degradation, modulate its activity, and improve its delivery to a target site. uniroma1.it
A promising strategy for improving the efficacy of antimicrobial peptides like those in the esculentin (B142307) family is conjugation to nanoparticles. uniroma1.it This approach can protect the peptide from proteases, increase its local concentration at the site of infection, and in some cases, significantly boost its antimicrobial potency. uniroma1.itnih.gov
Gold nanoparticles (AuNPs) and biodegradable poly(lactide-co-glycolide) (PLGA) nanoparticles have been successfully used as carriers for Esculentin-1a (B1576700) derivatives. nih.govnih.gov
Gold Nanoparticle Conjugation: A derivative of Esculentin-1a, Esc(1-21), was covalently conjugated to gold nanoparticles via a polyethylene (B3416737) glycol (PEG) linker. nih.gov This conjugation resulted in a formulation that was significantly more resistant to proteolytic digestion and exhibited a ~15-fold increase in activity against Pseudomonas aeruginosa compared to the free peptide. nih.gov The nanoparticle conjugate was also able to disrupt the bacterial membrane at very low concentrations. nih.gov
PLGA Nanoparticle Encapsulation: Esculentin-1a derived peptides were loaded into PLGA nanoparticles, a biodegradable polymer system. nih.gov This formulation showed improved transport through artificial cystic fibrosis mucus and led to a sustained, long-term inhibition of P. aeruginosa growth both in vitro and in an in vivo lung infection model. nih.gov
The table below summarizes the benefits observed when conjugating an esculentin-derived peptide to nanoparticles, based on published findings.
| Property | Free Peptide (Esc-1a derivative) | Nanoparticle-Conjugated Peptide | Reference |
| Antimicrobial Potency | Potent against P. aeruginosa. | Significantly increased (~15-fold for AuNPs). | nih.gov |
| Biostability | Susceptible to degradation by proteases. | Significantly more resistant to proteolytic digestion. | nih.gov |
| Delivery | May have difficulty penetrating biological barriers like mucus. | Enhanced transport through mucus and bacterial matrix. | uniroma1.itnih.gov |
| Therapeutic Efficacy | Short-term activity. | Prolonged therapeutic efficacy in vivo (up to 36 hours). | nih.gov |
Expression Systems for Recombinant Production (if applicable)
For large-scale production, recombinant expression in a host organism like the bacterium Escherichia coli is an economically attractive alternative to chemical synthesis. vulcanchem.comwur.nl However, the production of antimicrobial peptides can be toxic to the host cells, leading to low yields or cell death. ccpn.ac.uk
A successful strategy to overcome this toxicity is to produce the peptide as part of a larger, insoluble fusion protein. wur.nlccpn.ac.uk While no specific recombinant production of this compound has been detailed, a robust method developed for other toxic peptides could be readily adapted. This involves fusing the peptide to a carrier protein, such as a modified version of the ribonuclease Onconase (ONC). wur.nl This fusion drives the expressed protein into insoluble aggregates called inclusion bodies. wur.nl
The general workflow for this hypothetical recombinant production of this compound would be:
Gene Construction: A synthetic gene encoding the ONC-Esculentin-2Rb fusion protein is cloned into an expression plasmid. scielo.br
Expression: The plasmid is introduced into an E. coli host strain (e.g., BL21(DE3)), and expression is induced, leading to the formation of inclusion bodies. wur.nlscielo.br
Isolation: The E. coli cells are harvested and lysed. The insoluble inclusion bodies are easily separated from the soluble host cell proteins by centrifugation. ccpn.ac.uk
Cleavage & Purification: The purified inclusion bodies are solubilized, and the fusion protein is cleaved (e.g., chemically at an engineered acid-labile site) to release the this compound peptide from the ONC carrier. wur.nl
Final Purification: The released peptide is purified to homogeneity using techniques like chromatography. ccpn.ac.uk
This approach protects the host cell from the peptide's antimicrobial activity and simplifies the initial purification steps, making it a viable strategy for scalable production. wur.nl
Preclinical in Vitro and in Vivo Animal Model Investigations
In Vitro Efficacy Studies
Antimicrobial Susceptibility Assays (e.g., MIC, MBC)
Esculentin-2Rb is recognized for its antimicrobial properties. nih.gov It is one of several antimicrobial peptides produced by Glandirana rugosa, which also secretes related peptides like brevinin-2Ra and brevinin-2Rb. mdpi.com While its counterpart, brevinin-2Rb, has been noted for its broad-range antibacterial activity, and the related Esculentin-2R has shown activity against Gram-positive bacteria, specific quantitative data on the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for this compound against a range of microbial pathogens are not extensively detailed in the currently available scientific literature. mdpi.com General studies confirm its broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi and protozoa, with the peptides from this source noted to have slightly different activity profiles. nih.gov
Table 1: Origin and Classification of this compound
| Attribute | Description |
|---|---|
| Compound Name | This compound (also known as Rugosin B) |
| Family | Esculentin-2 |
| Organism of Origin | Glandirana rugosa (Korean wrinkled frog) |
| Key Structural Feature | C-terminal "Rana box" with disulfide bridge |
Time-Kill Kinetics
Specific research detailing the time-kill kinetics of this compound, which would illustrate the rate at which it kills bacterial cells, was not identified in the reviewed scientific literature.
Biofilm Inhibition and Eradication Assays
Investigations into the specific ability of this compound to inhibit the formation of bacterial biofilms or to eradicate established biofilms are not detailed in the available research.
Cytotoxicity Assays on Mammalian Cell Lines
The peptides isolated from Rana rugosa, collectively known as gaegurins, have been reported to exhibit very little or no hemolytic activity. nih.gov Some database entries indicate that this compound may have activity against mammalian cells, suggesting potential for anti-cancer applications. frontiersin.org However, specific quantitative cytotoxicity data, such as IC50 (half-maximal inhibitory concentration) or LC50 (lethal concentration, 50%) values for this compound against specific mammalian cell lines, are not available in the reviewed literature.
Biophysical Membrane Interaction Studies
The generally accepted mechanism of action for antimicrobial peptides of the Rana family involves direct interaction with the microbial cell membrane. google.com Their cationic nature facilitates targeting of the negatively charged components of bacterial membranes, while their propensity to form amphipathic α-helical structures allows for membrane disruption, leading to a loss of osmotic balance and cell death. google.com However, specific biophysical studies detailing the precise interactions of this compound with model lipid membranes have not been reported.
In Vivo Preclinical Proof-of-Concept Studies in Animal Models (excluding human trials)
A review of the available scientific literature did not yield any preclinical proof-of-concept studies for this compound conducted in animal models.
Evaluation of Antimicrobial Efficacy in Infection Models (e.g., mouse keratitis model)
Furthermore, the treatment resulted in a substantial decrease in the corneal bacterial load. The number of viable bacteria recovered from the corneas of peptide-treated animals was significantly lower than in the control group. These findings underscore the potential of esculentin-family peptides as effective agents against bacterial keratitis.
Studies on Immunomodulatory Effects in Animal Systems
The immunomodulatory properties of the esculentin (B142307) family have been investigated using animal-derived cells. A study on Esculentin-2CHa, a peptide from the esculentin-2 family, demonstrated significant effects on mouse lymphoid cells and peritoneal macrophages. This peptide was found to stimulate the release of the anti-inflammatory cytokine Interleukin-10 (IL-10) from mouse lymphoid cells. Furthermore, it enhanced the production of IL-10 even after stimulation with concanavalin (B7782731) A. In addition to its effect on IL-10, Esculentin-2CHa also significantly stimulated the production of Tumor Necrosis Factor-alpha (TNF-α) by peritoneal macrophages. However, its effects on the production of Interleukin-6 (IL-6) and Interleukin-1 beta (IL-1β) were not found to be significant.
These findings indicate that peptides within the esculentin-2 family possess the ability to modulate the immune response in murine systems, suggesting a potential dual role as both antimicrobial and immunomodulatory agents.
Investigation of Anti-Tumor Activity in Animal Models
While in vivo studies specifically investigating the anti-tumor activity of this compound in animal models are limited, in vitro research on related esculentin peptides has shown promising results against cancer cell lines. Esculentin-2CHa, for instance, has demonstrated cytotoxic activity against the human non-small cell lung adenocarcinoma A549 cell line.
Advanced Research Directions and Therapeutic Potential
Development of Novel Antimicrobial Agents
The rise of antibiotic resistance necessitates the exploration of new antimicrobial compounds. mdpi.commdpi.combiomedcentral.comnih.govnews-medical.net Antimicrobial peptides like Esculentin-2Rb are promising candidates because their mechanism of action often involves direct interaction with microbial membranes, making the development of resistance more difficult for pathogens. plos.orgmdpi.comfrontiersin.org
Addressing Multidrug Resistance (MDR)
Multidrug resistance (MDR) is a critical global health issue where bacteria evolve to withstand multiple antibiotics. ejgm.co.uknih.govmdpi.com AMPs present a promising avenue for combating MDR pathogens. mdpi.comnih.gov Research into peptides like this compound focuses on their ability to circumvent common resistance mechanisms. biomedcentral.commdpi.com For instance, some AMPs can permeabilize bacterial membranes, a physical disruption that is challenging for bacteria to counteract through genetic mutation. mdpi.com The unique mechanisms of AMPs could provide effective treatments against superbugs like methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. mdpi.comfrontiersin.org
A significant aspect of AMP research is understanding their structure-activity relationship. For example, the conversion of L-amino acids to D-amino acids in the peptide Esculentin(1-21) resulted in a diastereomer with greater resistance to enzymatic degradation and reduced cytotoxicity, while still inhibiting P. aeruginosa biofilm formation. mdpi.com This highlights the potential for designing synthetic peptides based on natural templates like this compound to enhance their efficacy against MDR strains.
Combination Therapies and Synergistic Effects
Combining AMPs with conventional antibiotics is a strategy to enhance antimicrobial efficacy and potentially reverse resistance. mdpi.comamegroups.orgfrontiersin.org This approach can have synergistic effects, where the combined effect is greater than the sum of the individual effects. frontiersin.orgnih.gov For instance, sub-inhibitory concentrations of some AMPs can increase the permeability of bacterial membranes, allowing conventional antibiotics to reach their intracellular targets more effectively. mdpi.com Studies have shown that peptides can re-sensitize MDR bacteria to antibiotics to which they were previously resistant. mdpi.com For example, Esculentin-1b(1–18) has been demonstrated to resensitize MDR E. coli to conventional antibiotics at sub-MIC levels. mdpi.com
The following table summarizes the potential advantages of combination therapies:
| Feature | Description |
| Synergism | The combined antimicrobial effect is greater than the sum of individual drug effects. |
| Dose Reduction | Lower doses of each agent can be used, potentially reducing toxicity and side effects. |
| Resistance Prevention | Using drugs with different mechanisms of action can make it harder for bacteria to develop resistance. |
| Spectrum Broadening | The combination may be effective against a wider range of pathogens. |
Exploration of Antifungal Applications
The search for new antifungal agents is driven by the increasing incidence of fungal infections, especially in immunocompromised individuals, and the rise of antifungal resistance. mdpi.comfrontiersin.org Many antimicrobial peptides, including those from frogs, exhibit broad-spectrum activity that includes fungi. mdpi.comnih.gov The mechanism often involves interaction with the fungal cell membrane, leading to permeabilization and cell death. mdpi.comfrontiersin.org
Research into peptides like this compound for antifungal applications is an emerging area. uniprot.orgamegroups.org The structural and physicochemical properties of these peptides, such as their cationic nature and amphipathicity, are key to their antifungal action. mdpi.com For example, the plant defensin (B1577277) Rs-ARF2 targets fungus-specific glucosylceramide in the membrane, causing rapid ion efflux and cell death. nih.gov Similar mechanisms could be at play for this compound and its derivatives.
Refinement of Anti-Cancer Peptide Development
Certain antimicrobial peptides have demonstrated selective toxicity towards cancer cells over normal cells, leading to their investigation as potential anti-cancer agents. mdpi.comnih.govfrontiersin.org This selectivity is often attributed to differences in the cell membrane composition and surface charge between cancerous and healthy cells. nih.govnih.gov
The development of anti-cancer peptides derived from natural sources like frog skin is an active area of research. mdpi.com For example, Brevinin-2R, isolated from Rana ridibunda, has shown preferential cytotoxicity against various cancer cell lines. mdpi.com The mechanisms of action can include membrane disruption, induction of apoptosis, and inhibition of angiogenesis. frontiersin.org Research in this area focuses on modifying natural peptides to enhance their anti-cancer activity and reduce potential toxicity. nih.govnih.govmdpi.com This can involve creating analogs with improved stability and target specificity. nih.gov
Immunomodulatory Applications in Disease Models
Beyond their direct antimicrobial and anti-cancer effects, many AMPs possess immunomodulatory properties. nih.govmdpi.com They can influence the host's immune response, for instance, by recruiting immune cells to the site of infection or inflammation, and modulating the production of cytokines. nih.govmdpi.commdpi.com
Cathelicidins, a well-studied class of AMPs, demonstrate a wide range of immunomodulatory functions, including both pro-inflammatory and anti-inflammatory effects. mdpi.com This dual activity allows for a nuanced regulation of the immune response. For example, they can enhance the clearance of pathogens while simultaneously dampening excessive inflammation that can lead to tissue damage. mdpi.com Peptides like this compound may also possess such immunomodulatory capabilities, which could be harnessed in various disease models, from infectious diseases to inflammatory disorders. The ability to modulate the immune system represents a significant therapeutic potential that warrants further investigation. nih.govnih.gov
Advanced Drug Delivery Systems for this compound
To overcome limitations such as susceptibility to proteases and potential toxicity, advanced drug delivery systems are being explored for antimicrobial peptides. nih.govslideshare.netkuleuven.bemedicaldesignbriefs.comresearchgate.net These systems aim to protect the peptide, improve its pharmacokinetic profile, and deliver it to the target site more effectively.
Examples of such delivery systems include:
Nanoparticles: Lipid-based or polymeric nanoparticles can encapsulate peptides, protecting them from degradation and facilitating targeted delivery. nih.gov For instance, derivatives of Esculentin-1a (B1576700) have been encapsulated in PLGA nanoparticles, showing enhanced efficacy in a mouse model of lung infection. nih.gov
Hydrogels: These can provide sustained release of the peptide at a specific site. nih.gov
Conjugation: Attaching the peptide to other molecules, such as polymers or antibodies, can improve its stability and targeting.
These advanced delivery strategies hold the promise of translating the therapeutic potential of peptides like this compound into viable clinical applications. nih.govslideshare.net
Target Identification and Validation in Mechanistic Research
The therapeutic efficacy of any peptide is fundamentally linked to its molecular mechanism of action. For antimicrobial peptides like this compound, identifying and validating their biological targets is a critical step in drug development. Research into the broader esculentin (B142307) family reveals a primary mode of action that involves direct interaction with and disruption of microbial cell membranes. nih.govmdpi.com
Detailed mechanistic studies on related esculentin peptides have employed various techniques to elucidate their targets:
Membrane Permeation Assays: Studies on esculentin-1a and -1b derivatives, such as Esc(1-21) and Esc(1-18), have shown that these peptides rapidly compromise the integrity of both the outer and inner membranes of bacteria like Escherichia coli. nih.govmdpi.com This action is often dose-dependent and is considered the primary lethal event for the microbe. nih.gov It is hypothesized that these peptides bind to the membrane surface in a "carpet-like" manner, causing tension that leads to the formation of pores or local breakages, ultimately resulting in cell death. nih.gov
Proteomic Analysis: To determine if peptides have intracellular targets in addition to membrane disruption, proteomic studies have been conducted. For Esculentin-1b(1-18), analysis of E. coli proteins after exposure to the peptide revealed that it has a limited impact on the bacterium's protein expression profile. mdpi.com This finding reinforces the hypothesis that the bacterial membrane is the principal target, rather than specific intracellular processes. mdpi.com
Endotoxin Binding: Many antimicrobial peptides isolated from frog skin demonstrate an ability to bind to components of the bacterial cell wall. For instance, Brevinin-2SSb, a peptide co-expressed with esculentin peptides in Glandirana susurra, shows a high affinity for lipopolysaccharide (LPS) from Gram-negative bacteria and a moderate affinity for lipoteichoic acid (LTA) from Gram-positive bacteria. This interaction can neutralize the inflammatory effects of these bacterial toxins.
Cellular Pathway Modulation: Beyond antimicrobial activity, some esculentin peptides have been found to modulate pathways in mammalian cells. Analogues of Esculentin-2CHa, for example, stimulate insulin (B600854) secretion by depolarizing the plasma membrane and increasing intracellular calcium levels in pancreatic beta-cells. nih.gov This suggests that esculentin peptides can have multiple, distinct mechanisms of action depending on the cell type.
While these findings are for related peptides, they establish a clear path for the investigation of this compound. Future research would involve validating whether it shares the membrane-disruptive mechanism, assessing its endotoxin-binding capabilities, and exploring any potential immunomodulatory or other therapeutic effects through similar experimental approaches.
Computational Design and Predictive Modeling for Peptide Optimization
The native form of a peptide like this compound may not possess the optimal characteristics for therapeutic use in terms of potency, stability, and selectivity. Computational design and predictive modeling offer powerful tools to overcome these limitations by enabling the rational design of improved peptide analogues. asm.orgoup.com This in silico approach accelerates the development process and reduces the reliance on expensive and time-consuming trial-and-error experimentation. asm.org
Key computational strategies applicable to the optimization of this compound include:
Predictive Modeling with Machine Learning: Algorithms such as Support Vector Machines (SVM) and Random Forest classifiers can be trained on large datasets of known antimicrobial peptides. asm.org By analyzing physicochemical properties derived from the peptide sequence (e.g., amino acid composition, charge, hydrophobicity), these models can predict the antimicrobial potential of novel or modified sequences with high accuracy. asm.org For instance, platforms like PyAMPA use machine learning to screen, validate, and predict properties like hemolytic activity, toxicity, and antimicrobial spectrum. asm.orgasm.org
Generative Models for De Novo Design: More advanced artificial intelligence (AI) techniques, including generative models and large language models (LLMs), can design entirely new peptide sequences. biorxiv.orgbiorxiv.org These models, such as LLAMP which is built upon the ESM-2 protein language model, can learn the underlying "language" of antimicrobial peptides to generate novel candidates with desired properties, such as high activity against specific pathogens and low toxicity. biorxiv.orgbiorxiv.org
Structure-Based Design and Simulation: Computational modeling can be used to predict the three-dimensional structure of this compound and its interaction with bacterial membranes. nih.gov Molecular dynamics (MD) simulations can visualize how the peptide binds to and disrupts the lipid bilayer, providing insights that can guide modifications. For example, substitutions with D-amino acids or the addition of fatty acid chains can be modeled to predict their effect on protease resistance and antimicrobial potency. mdpi.com Research on Esculentin(1-21) has shown that converting L-amino acids to D-amino acids can enhance resistance to enzymatic degradation and reduce cytotoxicity. mdpi.com
By applying these computational tools, researchers can systematically explore modifications to the this compound sequence. The goal is to create optimized analogues with enhanced antimicrobial efficacy, improved stability in biological fluids, greater selectivity for microbial over host cells, and potentially novel functionalities for broader therapeutic application. oup.com
Conclusion and Future Outlook
Summary of Current Research Status of Esculentin-2Rb
This compound is a peptide belonging to the esculentin (B142307) family of frog skin active peptides (FSAP). uniprot.org It was first identified in the skin secretions of the marsh frog, Pelophylax ridibundus. uniprot.org Structurally, it is a 37-amino acid peptide with a disulfide bond. uniprot.org Research has primarily focused on its antimicrobial properties.
Studies have shown that this compound is part of the amphibian's innate immune system, providing defense against a variety of microorganisms. mdpi.commdpi.com Like other antimicrobial peptides (AMPs), its mechanism of action is believed to involve the disruption of microbial cell membranes. mdpi.comuclan.ac.uk The cationic and amphipathic nature of these peptides facilitates their interaction with and perturbation of the negatively charged microbial membranes, leading to cell death. uclan.ac.uk While specific, extensive research on the full spectrum of this compound's activity is still emerging, related esculentin peptides have demonstrated broad-spectrum activity against bacteria. mdpi.comnih.gov
The primary focus of current research has been on the identification, characterization, and synthesis of this compound and its analogs. The amino acid sequence and molecular mass have been determined, and its classification within the esculentin subfamily is established. uniprot.org The presence of a "Rana box" motif, a conserved C-terminal cyclic domain, is a characteristic feature of this peptide family and is important for its biological activity. mdpi.com
Challenges and Opportunities in Peptide-Based Drug Development
The journey of a peptide like this compound from a naturally occurring molecule to a therapeutic drug is fraught with challenges, yet presents significant opportunities.
Challenges:
Stability and Degradation: Peptides are susceptible to enzymatic degradation in the body, leading to a short half-life and limiting their therapeutic efficacy. iscientific.orgconceptlifesciences.commdpi.com
Bioavailability: Oral administration of peptides is often ineffective due to their poor absorption in the gastrointestinal tract and rapid clearance by the kidneys. iscientific.orgmdpi.com
Synthesis and Manufacturing: The chemical synthesis of complex peptides can be expensive and time-consuming, posing a hurdle for large-scale production. conceptlifesciences.comdrugdiscoverytrends.com
Immunogenicity: Some peptides can trigger an immune response in the body, leading to the production of antibodies that can neutralize the therapeutic effect or cause adverse reactions. iscientific.orgconceptlifesciences.com
Delivery: Efficiently delivering peptides to their target sites within the body remains a significant challenge, particularly for intracellular targets. iscientific.orgmdpi.com
Opportunities:
High Specificity and Potency: Peptides can be designed to bind to their targets with high specificity and affinity, minimizing off-target effects and leading to a better safety profile compared to small molecule drugs. transparencymarketresearch.comnews-medical.net
Targeting "Undruggable" Targets: Peptides can effectively target large and flat protein-protein interaction surfaces, which are often considered "undruggable" by traditional small molecules. mdpi.comresearchgate.net
Lower Toxicity: Due to their high specificity, peptide therapeutics often exhibit lower toxicity and fewer side effects. transparencymarketresearch.comnews-medical.net
Personalized Medicine: The ability to precisely design and synthesize peptides opens up possibilities for personalized medicine, tailoring treatments to individual patient needs. transparencymarketresearch.comresearchgate.net
Technological Advancements: Innovations in peptide synthesis, modification techniques (like PEGylation and amino acid substitution), and drug delivery systems (such as nanoparticles and liposomes) are helping to overcome the traditional limitations of peptide-based therapies. mdpi.comdrugdiscoverytrends.commdpi.comresearchgate.net
| Challenge | Opportunity |
| Susceptibility to enzymatic degradation iscientific.orgconceptlifesciences.commdpi.com | High target specificity and potency transparencymarketresearch.comnews-medical.net |
| Poor oral bioavailability iscientific.orgmdpi.com | Ability to address "undruggable" targets mdpi.comresearchgate.net |
| Complex and costly synthesis conceptlifesciences.comdrugdiscoverytrends.com | Generally lower toxicity profiles transparencymarketresearch.comnews-medical.net |
| Potential for immunogenicity iscientific.orgconceptlifesciences.com | Suitability for personalized medicine approaches transparencymarketresearch.comresearchgate.net |
| Difficulties in targeted delivery iscientific.orgmdpi.com | Advances in formulation and delivery technologies mdpi.comdrugdiscoverytrends.commdpi.comresearchgate.net |
Future Trajectories for this compound Research
The future of this compound research lies in a comprehensive exploration of its therapeutic potential beyond its inherent antimicrobial properties. Key future directions include:
Broadening the Scope of Biological Activity Screening: While its antimicrobial nature is established, future research should investigate other potential therapeutic applications, such as antiviral, antifungal, and anticancer activities. Many frog-derived AMPs have shown promise in these areas. mdpi.comuclan.ac.uk
Structural and Functional Optimization: Site-specific amino acid substitutions and other chemical modifications could be employed to enhance the peptide's stability, potency, and target selectivity while reducing potential toxicity. iscientific.org Investigating the role of the disulfide bridge in its activity and stability will be crucial.
Mechanism of Action Studies: Detailed studies are needed to elucidate the precise molecular mechanisms by which this compound exerts its antimicrobial effects. This includes understanding its interactions with different types of microbial membranes and its potential intracellular targets.
Development of Analogs and Peptide-Drug Conjugates: Designing and synthesizing shorter, more stable, and more potent analogs of this compound could lead to the development of lead compounds for drug development. researchgate.net Furthermore, conjugating this compound to other molecules, such as targeting ligands or cytotoxic agents, could create novel therapeutic agents with enhanced efficacy. drugdiscoverytrends.com
Preclinical and In Vivo Studies: To translate the in vitro findings into potential clinical applications, comprehensive preclinical studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety of this compound and its derivatives.
Q & A
Q. How can interdisciplinary collaboration enhance mechanistic studies of this compound?
- Methodological Answer: Integrate bioinformatics (e.g., molecular docking with bacterial membrane proteins) and biophysics (e.g., surface plasmon resonance for binding kinetics). Partner with clinical microbiologists to correlate in vitro findings with antibiotic resistance profiles in patient isolates .
Data Presentation and Publication Guidelines
Q. What metadata is essential for sharing this compound-related datasets?
- Methodological Answer: Include peptide synthesis details (e.g., purity %, vendor), experimental conditions (temperature, pH, solvent), and raw instrument outputs (e.g., .RAW files for mass spectrometry). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite datasets with DOIs in publications .
Q. How should researchers handle negative or inconclusive results in this compound studies?
- Methodological Answer: Publish negative findings in dedicated journals (e.g., Journal of Negative Results) or as supplementary material. Provide full methodological transparency, including failed optimization attempts (e.g., varying peptide concentrations or buffer systems) to prevent redundant efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
